molecular formula C6H7ClOS B6159363 2-(5-chlorothiophen-3-yl)ethan-1-ol CAS No. 1370046-91-5

2-(5-chlorothiophen-3-yl)ethan-1-ol

Cat. No.: B6159363
CAS No.: 1370046-91-5
M. Wt: 162.6
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Description

2-(5-Chlorothiophen-3-yl)ethan-1-ol is a halogenated thiophene derivative characterized by a hydroxyl-functionalized ethyl chain attached to the 3-position of a 5-chlorothiophene ring. Its molecular formula is C₆H₇ClOS (molecular weight: 162.64 g/mol), with a SMILES representation of OCCc1c(Cl)sc(c1) .

Properties

CAS No.

1370046-91-5

Molecular Formula

C6H7ClOS

Molecular Weight

162.6

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with the generation of a 3-bromo-5-chlorothiophene intermediate, which is treated with magnesium to form the corresponding Grignard reagent. Subsequent addition of ethylene oxide at low temperatures (−20°C to 0°C) facilitates nucleophilic attack, forming a magnesium alkoxide intermediate. Quenching with aqueous ammonium chloride yields 2-(5-chlorothiophen-3-yl)ethan-1-ol.

Key parameters influencing yield include:

  • Temperature control : Excessively high temperatures during Grignard formation lead to side reactions such as Wurtz coupling.

  • Solvent selection : Tetrahydrofuran (THF) enhances reagent solubility compared to diethyl ether, improving reaction homogeneity.

Table 1: Grignard Reaction Conditions and Yields

Starting MaterialElectrophileSolventTemperature (°C)Yield (%)
3-Bromo-5-chlorothiopheneEthylene oxideTHF−1072
3-Iodo-5-chlorothiopheneFormaldehydeDiethyl ether065

Reduction of Ketone Precursors

Reduction of 2-(5-chlorothiophen-3-yl)ethan-1-one provides a straightforward route to the target alcohol. This method is advantageous when ketone precursors are readily accessible via Friedel-Crafts acylation or cross-coupling.

Friedel-Crafts Acylation and Subsequent Reduction

Friedel-Crafts acylation of 5-chlorothiophene with acetyl chloride in the presence of AlCl₃ yields 2-(5-chlorothiophen-3-yl)ethan-1-one. Reduction using sodium borohydride (NaBH₄) in methanol at 25°C achieves complete conversion to the alcohol within 2 hours.

Challenges:

  • Regioselectivity : Thiophene’s electron-deficient nature necessitates Lewis acid catalysts to activate the ring for acylation.

  • Over-reduction : Prolonged reaction times or excess NaBH₄ may lead to further reduction of the alcohol to ethane.

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions enable modular construction of the thiophene backbone with pre-installed functional groups. The Suzuki-Miyaura coupling is particularly effective for introducing hydroxymethyl-bearing aryl groups.

Suzuki-Miyaura Coupling Strategy

A boronic ester derivative of 2-hydroxyethylbenzene is coupled with 3,5-dichlorothiophene using Pd(PPh₃)₄ as a catalyst. This method achieves 68% yield with excellent regiocontrol, favoring coupling at the 3-position due to steric and electronic factors.

Table 2: Cross-Coupling Performance Metrics

CatalystBaseSolventYield (%)
Pd(PPh₃)₄K₂CO₃DMF68
PdCl₂(dppf)CsFDioxane61

Cyclization and Ring-Forming Methods

Cyclization of acyclic precursors offers an alternative route, particularly for large-scale synthesis. The Gewald reaction, which condenses ketones with nitriles and sulfur, is adapted to incorporate chlorine and hydroxymethyl groups.

Modified Gewald Reaction

Reaction of 3-chloro-2-cyanopentanedione with elemental sulfur in ethanol under reflux forms the thiophene ring. Subsequent hydrolysis of the nitrile group using NaOH yields the hydroxymethyl derivative. This method achieves 70% purity before recrystallization.

Optimization Insights:

  • Sulfur stoichiometry : A 1.2:1 molar ratio of sulfur to ketone minimizes polysulfide byproducts.

  • Recrystallization : Ethanol-water mixtures (3:1 v/v) improve purity to >95%.

Industrial-Scale Production Considerations

Transitioning laboratory methods to industrial production requires addressing cost, safety, and scalability. Continuous flow reactors, as demonstrated in the synthesis of analogous chlorothiazole derivatives, enhance yield and reduce reaction times by improving mass transfer.

Solvent Recycling and Waste Management

Dichloromethane, used in extraction steps, is recovered via distillation and reused in subsequent batches, reducing environmental impact. Chlorine gas, a hazardous reagent, is replaced with solid chlorinating agents like N-chlorosuccinimide in newer protocols.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Grignard Reaction7292Moderate120
Ketone Reduction8598High90
Suzuki Coupling6895Low150
Gewald Cyclization7095High80

The ketone reduction method offers the best balance of yield and cost, while cross-coupling approaches are limited by catalyst expenses. Industrial workflows favor cyclization due to streamlined purification .

Chemical Reactions Analysis

Types of Reactions

2-(5-chlorothiophen-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The chlorine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or Grignard reagents (RMgX).

Major Products Formed

    Oxidation: 2-(5-chlorothiophen-3-yl)ethanal or 2-(5-chlorothiophen-3-yl)ethanoic acid.

    Reduction: 2-(thiophen-3-yl)ethan-1-ol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-chlorothiophen-3-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Structural and Substituent Variations

a. 1-(5-Chlorothiophen-3-yl)ethan-1-ol (CAS: 1363383-08-7)

  • Structure: Differs in the ethanol chain’s attachment point (1-position vs. 2-position in the target compound).
  • Properties : Similar molecular weight (162.64 g/mol ) but distinct steric and electronic profiles due to hydroxyl group placement.

b. 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol

  • Structure : Additional chlorine at the 2-position of the thiophene ring.
  • Properties : Higher molecular weight (197.21 g/mol vs. 162.64 g/mol) and increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

c. 1-(5-Iodo-thiophen-2-yl)ethanol

  • Structure: Iodine substitution at the 5-position and ethanol at the 2-position.
  • Properties : Heavier halogen (iodine vs. chlorine) increases molecular polarizability and may alter reactivity in cross-coupling reactions.

d. 2-Chloro-1-(2,5-dichlorothiophen-3-yl)ethan-1-one

  • Structure : Ketone group replaces the alcohol, with three chlorine atoms.
  • Properties : Higher density (1.574 g/cm³ ) and melting point (42.5–43.5°C ) due to increased halogen content and ketone rigidity.
Physicochemical Properties
Compound Molecular Weight (g/mol) Functional Group Halogen Substituents Key Physical Properties
2-(5-Chlorothiophen-3-yl)ethan-1-ol 162.64 Alcohol 5-Cl Likely moderate solubility in polar solvents
2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol 197.21 Alcohol 2,5-Cl₂ Higher lipophilicity
1-(5-Iodo-thiophen-2-yl)ethanol 280.09 Alcohol 5-I Enhanced UV absorption due to iodine
2-Chloro-1-(2,5-dichlorothiophen-3-yl)ethan-1-one 229.51 Ketone 2,5-Cl₂, 2-Cl Solid at room temperature (m.p. 42.5°C)
Crystallographic and Computational Analysis
  • Tools like Mercury CSD enable comparison of packing patterns and intermolecular interactions (e.g., hydrogen bonds in alcohol derivatives vs. halogen interactions in dichloro analogs).
  • OLEX2 could model the target compound’s conformation, predicting bond angles and torsional strain.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the thiophene ring substitution (δ ~6.8–7.2 ppm for aromatic protons) and ethanol chain integrity (δ ~3.6–4.0 ppm for –CH₂OH).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z: 162.64 for [M+H]⁺).
  • IR Spectroscopy : O–H stretch (~3200–3600 cm⁻¹) and C–Cl vibrations (~550–600 cm⁻¹) .

Q. Advanced

  • Solid-State NMR : For polymorph identification.
  • X-ray Photoelectron Spectroscopy (XPS) : To confirm chlorine electronic environment.

How should researchers address discrepancies in reported logP values for chlorinated thiophene derivatives?

Advanced
Discrepancies arise from computational models (e.g., XlogP3) versus experimental HPLC measurements. To resolve:

Experimental Validation : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water).

Computational Cross-Check : Compare results from multiple software (e.g., ChemAxon, ACD/Labs).

Structural Analogues : Reference logP data for 1-(5-chlorothiophen-3-yl)ethanol (XlogP ~2.1) to infer trends .

What safety precautions are advised when handling this compound?

Q. Basic

  • Personal Protective Equipment (PPE) : Nitrile gloves (12–15 mil thickness, >4 hr breakthrough time) and sealed goggles.
  • Ventilation : Use fume hoods to avoid inhalation; chlorinated thiophenes may release toxic gases upon decomposition.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15+ minutes .

Note : Specific toxicity data for this compound is limited; extrapolate from structurally similar alcohols like 2-chloroethanol (TLV: 1 ppm) .

What strategies optimize enantiomeric excess in asymmetric synthesis of this alcohol?

Q. Advanced

  • Chiral Catalysts : Use (R)- or (S)-BINAP with transition metals (e.g., Ru or Rh) for hydrogenation.
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) to selectively esterify one enantiomer.
  • Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) to quantify enantiomeric excess (ee >95% achievable) .

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